![molecular formula C63H118O6 B14427355 2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate CAS No. 81702-45-6](/img/structure/B14427355.png)
2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate is a complex organic compound that belongs to the class of fatty acid esters. This compound is characterized by its long-chain fatty acid esters, which are derived from octadec-9-enoic acid and tetracosanoic acid. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate typically involves the esterification of glycerol with octadec-9-enoic acid and tetracosanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale esterification reactors. The process involves the continuous feeding of glycerol and fatty acids into the reactor, along with the catalyst. The reaction mixture is then subjected to high temperatures and pressures to achieve efficient esterification. The final product is purified through distillation and filtration to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxyl derivatives.
Reduction: Alcohols.
Substitution: Amides, thioesters.
科学研究应用
2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient and surfactant properties.
作用机制
The mechanism of action of 2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also act as a substrate for lipases, which hydrolyze the ester bonds to release fatty acids and glycerol. These fatty acids can then participate in various metabolic pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
- 2,3-Bis[(octadec-9-enoyl)oxy]propyl octadecanoate
- 2,3-Bis[(octanoyloxy)propyl (9Z)-9-octadecenoate
- 9-Octadecenoic acid (Z)-, 2,3-bis(acetyloxy)propyl ester
Uniqueness
2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate is unique due to its specific combination of long-chain fatty acids, which confer distinct physical and chemical properties. Its ability to integrate into lipid membranes and interact with enzymes makes it particularly valuable in biological and medical research. Additionally, its emollient and surfactant properties make it a versatile compound in industrial applications.
属性
CAS 编号 |
81702-45-6 |
|---|---|
分子式 |
C63H118O6 |
分子量 |
971.6 g/mol |
IUPAC 名称 |
2,3-di(octadec-9-enoyloxy)propyl tetracosanoate |
InChI |
InChI=1S/C63H118O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-32-33-36-38-41-44-47-50-53-56-62(65)68-59-60(69-63(66)57-54-51-48-45-42-39-35-27-24-21-18-15-12-9-6-3)58-67-61(64)55-52-49-46-43-40-37-34-26-23-20-17-14-11-8-5-2/h26-27,34-35,60H,4-25,28-33,36-59H2,1-3H3 |
InChI 键 |
OZGHAUBMNCOWIH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
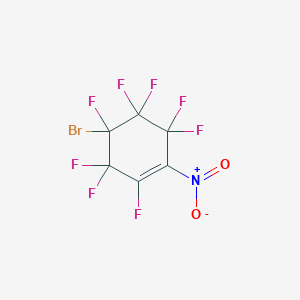
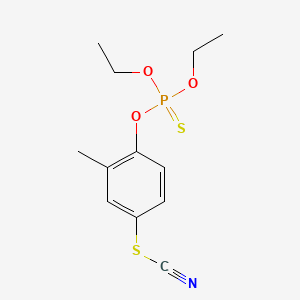
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
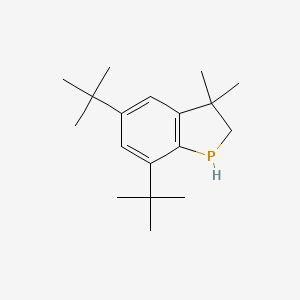
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)
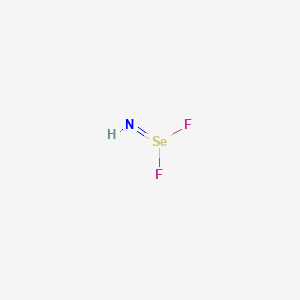

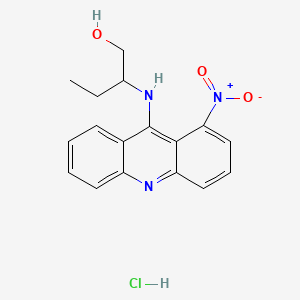
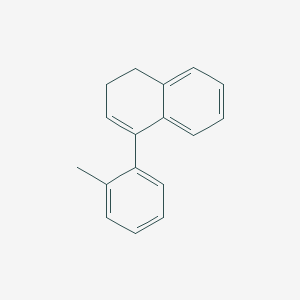

![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
